Diethyl 2-(2-nitrobenzylidene)malonate

TLR4 signaling inhibition anti-inflammatory arylidene malonate SAR

The wrong nitro isomer can derail quinolone synthesis and TLR4 SAR studies. Diethyl 2-(2-nitrobenzylidene)malonate is the mandatory ortho-nitro scaffold: • Submicromolar TLR4 inhibitor (IC50 = 0.31 μM), 2.6-fold more potent than para isomer. • Sole starting material for reductive ring closure to 2-oxo-1,2-dihydroquinoline-3-carboxylate. • Supplied at 95% purity with full QC; global shipment under ambient conditions.

Molecular Formula C14H15NO6
Molecular Weight 293.27 g/mol
CAS No. 17422-56-9
Cat. No. B096100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(2-nitrobenzylidene)malonate
CAS17422-56-9
Molecular FormulaC14H15NO6
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C14H15NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-9H,3-4H2,1-2H3
InChIKeyBLHLIGAACQEKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(2-nitrobenzylidene)malonate Overview


Diethyl 2-(2-nitrobenzylidene)malonate (C14H15NO6, MW 293.27) is an arylidene malonate derivative bearing an ortho-nitrobenzylidene group at the C2 position. It is synthesized via Knoevenagel condensation of diethyl malonate with 2-nitrobenzaldehyde [1]. The compound serves as a versatile electrophilic building block in organic synthesis, notably undergoing reductive ring closure to afford 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives [2], a key scaffold in medicinal chemistry. Its solid-state structure features centrosymmetric dimers linked by C–H···O hydrogen bonds (R₂²(20) motif), with extended ethoxycarbonyl conformations [3].

Why Diethyl 2-(2-nitrobenzylidene)malonate Is Irreplaceable


Substituting diethyl 2-(2-nitrobenzylidene)malonate with its para-nitro isomer (CAS 22399-00-4) or unsubstituted benzylidene analog (CAS 5292-53-5) fundamentally alters downstream synthetic outcomes and biological activity. The ortho-nitro group is essential for regioselective reductive ring closure to quinolones, a transformation not accessible to meta- or para-substituted analogs [1]. In TLR4 signaling inhibition, the ortho-nitro substituent confers submicromolar potency (IC₅₀ = 0.31 μM), whereas the para-nitro analog is approximately 2.6-fold less active (IC₅₀ = 0.82 μM) and unsubstituted or other ortho-substituted variants exhibit even greater potency losses [2]. Additionally, solid-state packing differences—manifested as a melting point of 53 °C for the ortho isomer versus ~89–90 °C for the para isomer—directly impact purification workflows and formulation handling .

Diethyl 2-(2-nitrobenzylidene)malonate: Quantified Evidence


Superior TLR4 Inhibition by the ortho-Nitro Substituent

In a direct head-to-head comparison of arylidene malonate derivatives for inhibition of LPS-induced TLR4 signaling in RAW 264.7 macrophages, the ortho-nitro analog (compound 1, NCI126224) exhibited an IC₅₀ of 0.31 ± 0.03 μM. This represents a 2.6-fold increase in potency compared to the para-nitro analog (IC₅₀ = 0.82 ± 0.04 μM) and a 2.6-fold improvement over the unsubstituted phenyl analog (IC₅₀ = 0.82 ± 0.08 μM) [1]. The ortho-nitro group is essential for achieving submicromolar activity; other ortho substituents (F, Cl, OMe) or meta/para modifications all exhibit IC₅₀ values ≥0.71 μM.

TLR4 signaling inhibition anti-inflammatory arylidene malonate SAR

Reductive Cyclization to Quinolones

Reductive ring closure of diethyl 2-nitrobenzylidenemalonate (the ortho isomer) yields 2-oxo-1,2-dihydroquinoline-3-carboxylate, a key intermediate for 5-HT₄ receptor agonists [1]. This intramolecular cyclization exploits the ortho relationship between the nitro group and the benzylidene carbon; the para-nitro isomer (CAS 22399-00-4) and meta-nitro isomer (CAS 6331-45-9) cannot undergo this transformation due to unfavorable geometry for ring formation. The resulting quinolone ester serves as a precursor to bioactive quinolinecarboxamides via subsequent N-alkylation and hydrolysis steps [1].

quinolone synthesis reductive cyclization heterocyclic chemistry

Solid-State Properties and Purification Impact

Diethyl 2-(2-nitrobenzylidene)malonate exhibits a melting point of 53 °C [1]. In contrast, the para-nitro isomer (CAS 22399-00-4) melts at 89.3–89.8 °C (from ethanol) , while the unsubstituted benzylidene analog (CAS 5292-53-5) is a low-melting solid with mp 28–31 °C . The 36–37 °C melting point difference between ortho and para isomers reflects distinct crystal packing; the ortho isomer forms centrosymmetric dimers via C–H···O hydrogen bonds (R₂²(20) motif) with extended ethoxycarbonyl conformations [2], whereas the para isomer adopts a different packing arrangement.

solid-state chemistry crystallization physicochemical properties

Reductive–Oxidative Rearrangement to 2-Aminobenzoates

ortho-Nitrobenzylidenemalonates, including the diethyl ester, undergo a unique reductive–oxidative rearrangement with amines to yield 2-aminobenzoate derivatives. This transformation requires the ortho-nitro group and at least one strongly electron-withdrawing substituent at the β-carbon (e.g., CO₂Et) [1]. The reaction proceeds via reduction of the nitro group and simultaneous oxidation of the vinylic carbon, followed by migration of the malonic fragment. para- and meta-nitro isomers do not participate in this rearrangement pathway, instead following standard Michael addition or other reaction manifolds .

rearrangement 2-aminobenzoate synthesis ortho-effect

Cascade Annulation to Pseudoindoxyls

2-Nitrobenzylidenemalonates, including the diethyl ester, serve as electrophilic partners in base-promoted cascade annulations with indoles to construct pseudoindoxyl derivatives. This methodology features a broad substrate scope, scalability, and excellent functional group tolerance, delivering high yields of pseudoindoxyl products [1]. The ortho-nitro group is critical for the cascade sequence, which involves Michael addition, nucleophilic addition–elimination, and hydrolysis. Analogous para- or meta-nitro isomers do not support this annulation pathway due to altered electrophilicity and geometric constraints.

pseudoindoxyl synthesis cascade annulation heterocyclic chemistry

Applications of Diethyl 2-(2-nitrobenzylidene)malonate


Quinolone Intermediates for 5-HT₄ Receptor Agonists

Diethyl 2-(2-nitrobenzylidene)malonate is the essential starting material for reductive ring closure to 2-oxo-1,2-dihydroquinoline-3-carboxylate, a key intermediate in the synthesis of selective serotonin 5-HT₄ receptor agonists. The ortho-nitro group is indispensable for this cyclization; para- and meta-nitro isomers cannot undergo this transformation [1]. Procurement of the ortho isomer is mandatory for medicinal chemistry programs pursuing quinolinecarboxamide-based therapeutics.

TLR4 Signaling Inhibitor Lead Optimization

As the validated lead scaffold (NCI126224) with submicromolar IC₅₀ (0.31 ± 0.03 μM) against LPS-induced TLR4 signaling, the ortho-nitro arylidene malonate core represents the optimal starting point for structure–activity relationship studies. The ortho-nitro substituent confers 2.6-fold greater potency than the para-nitro analog [2]. Researchers should prioritize procurement of this specific isomer to build upon established SAR and avoid potency losses associated with alternative substitution patterns.

Cascade Annulation to Pseudoindoxyl Heterocycles

2-Nitrobenzylidenemalonates serve as privileged electrophiles in cascade annulations with indoles, enabling efficient construction of pseudoindoxyl derivatives—scaffolds of interest in alkaloid synthesis and photophysical materials. The ortho-nitro substitution pattern is critical for the cascade sequence, which proceeds with broad substrate scope and high yields [3]. This transformation is not accessible using para- or meta-nitro analogs.

2-Aminobenzoate Synthesis via Reductive–Oxidative Rearrangement

The ortho-nitrobenzylidene malonate scaffold undergoes a unique amine-mediated reductive–oxidative rearrangement to yield 2-aminobenzoate esters. This transformation requires the ortho-nitro group and is not observed with para- or meta-nitro isomers [4]. For synthetic chemists targeting 2-aminobenzoate building blocks, the ortho isomer is the only viable starting material for this rearrangement pathway.

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